5-([1,1'-Biphenyl]-4-yl)-2,3-dimethyl-1,3-oxazol-3-ium iodide
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Overview
Description
5-([1,1’-Biphenyl]-4-yl)-2,3-dimethyl-1,3-oxazol-3-ium iodide is a complex organic compound that features a biphenyl group attached to an oxazolium ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-([1,1’-Biphenyl]-4-yl)-2,3-dimethyl-1,3-oxazol-3-ium iodide typically involves the reaction of 4-iodobiphenyl with 2,3-dimethyl-1,3-oxazole under specific conditions. The reaction is usually carried out in the presence of a strong base, such as potassium carbonate, and a suitable solvent, like dimethylformamide. The mixture is heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
5-([1,1’-Biphenyl]-4-yl)-2,3-dimethyl-1,3-oxazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The iodide ion can be substituted with other nucleophiles, such as cyanide or thiolate ions, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding oxazole derivatives with higher oxidation states.
Reduction: Formation of reduced biphenyl-oxazole derivatives.
Substitution: Formation of cyanobiphenyl-oxazole or thiobiphenyl-oxazole derivatives.
Scientific Research Applications
5-([1,1’-Biphenyl]-4-yl)-2,3-dimethyl-1,3-oxazol-3-ium iodide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-([1,1’-Biphenyl]-4-yl)-2,3-dimethyl-1,3-oxazol-3-ium iodide involves its interaction with specific molecular targets. The biphenyl group can intercalate with DNA, disrupting its function, while the oxazolium ring can interact with various enzymes, inhibiting their activity. These interactions can lead to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Iodobiphenyl: Shares the biphenyl structure but lacks the oxazolium ring.
2,3-Dimethyl-1,3-oxazole: Contains the oxazole ring but lacks the biphenyl group.
Biphenyl-4-yl derivatives: Various derivatives with different substituents on the biphenyl group.
Uniqueness
5-([1,1’-Biphenyl]-4-yl)-2,3-dimethyl-1,3-oxazol-3-ium iodide is unique due to the combination of the biphenyl and oxazolium structures, which confer distinct chemical and biological properties
Properties
CAS No. |
616232-43-0 |
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Molecular Formula |
C17H16INO |
Molecular Weight |
377.22 g/mol |
IUPAC Name |
2,3-dimethyl-5-(4-phenylphenyl)-1,3-oxazol-3-ium;iodide |
InChI |
InChI=1S/C17H16NO.HI/c1-13-18(2)12-17(19-13)16-10-8-15(9-11-16)14-6-4-3-5-7-14;/h3-12H,1-2H3;1H/q+1;/p-1 |
InChI Key |
YOTCUECBVDFHRM-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+](C=C(O1)C2=CC=C(C=C2)C3=CC=CC=C3)C.[I-] |
Origin of Product |
United States |
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